![molecular formula C11H11NO6 B077781 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid CAS No. 5694-38-2](/img/structure/B77781.png)
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid is a chemical compound that belongs to the family of salicylic acid derivatives. It is also known as tranexamic acid, which is a synthetic derivative of the amino acid lysine. This compound has been extensively studied for its various applications in scientific research, including its use as an antifibrinolytic agent, an inhibitor of plasminogen activation, and a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of tranexamic acid involves its ability to bind to plasminogen and prevent its activation. Plasminogen is an enzyme that is responsible for the breakdown of blood clots. By inhibiting the activation of plasminogen, tranexamic acid can prevent the breakdown of blood clots and promote their formation.
Effets Biochimiques Et Physiologiques
Tranexamic acid has various biochemical and physiological effects on the body. It has been shown to reduce bleeding during surgery, decrease blood loss in trauma patients, and improve survival rates in patients with traumatic brain injury. Additionally, it has been shown to reduce the risk of death in patients with gastrointestinal bleeding and improve outcomes in patients with postpartum hemorrhage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using tranexamic acid in lab experiments is its ability to inhibit the breakdown of blood clots. This can be beneficial in various applications, including the study of blood coagulation and the development of new therapies for bleeding disorders. However, one of the limitations of using tranexamic acid is its potential side effects, including thromboembolic events and renal failure.
Orientations Futures
There are various future directions for the use of tranexamic acid in scientific research. One potential application is its use in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, it may be used in the development of new therapies for bleeding disorders and other conditions that involve abnormal blood clotting. Further research is needed to explore these potential applications and to determine the optimal dosages and administration methods for tranexamic acid.
Méthodes De Synthèse
The synthesis of 4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid can be achieved through various methods. One of the most commonly used methods is the reaction of lysine with para-chlorobenzaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This reaction results in the formation of tranexamic acid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Tranexamic acid has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is its use as an antifibrinolytic agent. It works by inhibiting the breakdown of blood clots, which can be beneficial in various medical conditions, including surgery, trauma, and bleeding disorders.
Propriétés
Numéro CAS |
5694-38-2 |
|---|---|
Nom du produit |
4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid |
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
4-(3-carboxypropanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18) |
Clé InChI |
OLYUBEFYXWWLDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)O)C(=O)O |
Autres numéros CAS |
5694-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



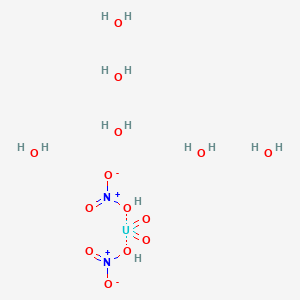
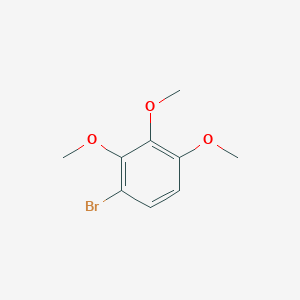
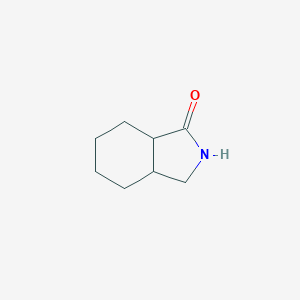
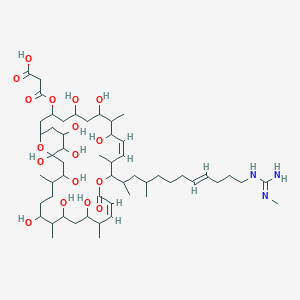
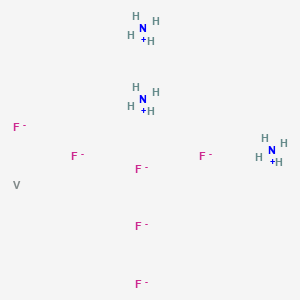
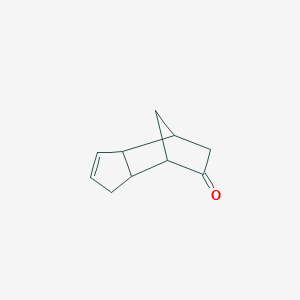




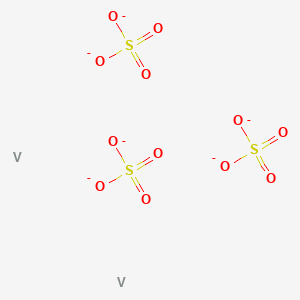


![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)